molecular formula C14H10ClFO B3023712 4-Chloro-3'-fluoro-4'-methylbenzophenone CAS No. 951886-21-8

4-Chloro-3'-fluoro-4'-methylbenzophenone

Cat. No.: B3023712
CAS No.: 951886-21-8
M. Wt: 248.68 g/mol
InChI Key: XSIVZXLALDIFMI-UHFFFAOYSA-N
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Description

4-Chloro-3'-fluoro-4'-methylbenzophenone (CAS 59612-89-4) is a substituted benzophenone of significant interest in organic chemistry and pharmaceutical research. This compound features a molecular formula of C₁₄H₁₀ClFO and a molecular weight of 248.68 g/mol. Its structure, which incorporates chloro, fluoro, and methyl substituents, makes it a valuable and versatile building block for synthesizing more complex molecules. Benzophenone derivatives are widely recognized for their role in photochemistry and medicinal chemistry . In pharmaceutical research, this compound serves as a key synthetic intermediate. Substituted benzophenones are crucial precursors in the synthesis of various active pharmaceutical ingredients (APIs) and biologically active molecules. For instance, structurally similar chlorobenzophenone derivatives are well-documented as key starting materials in the synthesis of anxiolytic drugs like chlordiazepoxide, the first benzodiazepine, and diuretics such as chlorothalidone . The specific pattern of halogen and alkyl substitutions on the benzophenone core can be leveraged to fine-tune the electronic properties and binding affinity of the resulting drug candidates. From a photochemical perspective, benzophenones are classic compounds for studying excited-state behavior and photoreduction. Researchers utilize derivatives like this one to investigate phenomena such as phosphorescence, n-pi* transitions, and hydrogen atom abstraction . Upon exposure to ultraviolet (UV) light, benzophenones can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. This radical can subsequently dimerize to form a benzopinacol, a reaction that is quantitatively studied to determine photoreduction quantum efficiency . The presence of halogen and methyl substituents allows for the systematic study of how electronic effects influence these photophysical properties. This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-(3-fluoro-4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO/c1-9-2-3-11(8-13(9)16)14(17)10-4-6-12(15)7-5-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIVZXLALDIFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 3 Fluoro 4 Methylbenzophenone

Established Synthetic Routes

Established methods for the synthesis of 4-Chloro-3'-fluoro-4'-methylbenzophenone primarily revolve around classical electrophilic aromatic substitution and are expanding to include contemporary catalytic cross-coupling techniques.

The Friedel-Crafts acylation, first reported in 1877, remains a cornerstone of organic synthesis for the preparation of aromatic ketones. google.comgla.ac.uk This reaction involves the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution. rsc.org One of the key advantages of this method is that the ketone product is less reactive than the starting aromatic compound, which prevents multiple acylation reactions from occurring. google.com

The most direct application of the Friedel-Crafts acylation for synthesizing this compound involves the reaction of 4-chlorobenzoyl chloride with 3-fluoro-4-methyltoluene. In this reaction, the 4-chlorobenzoyl chloride acts as the acylating agent, which, upon activation by a Lewis acid catalyst, generates a reactive acylium ion. This electrophile then attacks the aromatic ring of 3-fluoro-4-methyltoluene.

The directing effects of the substituents on the 3-fluoro-4-methyltoluene ring (the activating methyl group and the deactivating but ortho-, para-directing fluoro group) will influence the regioselectivity of the acylation. The primary product is expected to be the desired this compound, where acylation occurs at the position para to the methyl group and ortho to the fluorine atom.

General Reaction Scheme:

Reaction of 4-chlorobenzoyl chloride with 3-fluoro-4-methyltoluene

Lewis acid catalysts are essential for Friedel-Crafts acylation, as they activate the acyl chloride to generate the highly electrophilic acylium ion. umich.edu The choice of catalyst can significantly impact reaction efficiency and yield. researchgate.net Commonly used Lewis acids include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂). umich.edu

Aluminum chloride is a powerful and widely used catalyst for these reactions. sinocurechem.com However, it is often required in stoichiometric amounts because it complexes with the resulting ketone product. rsc.org Milder catalysts like ferric chloride or zinc chloride can be effective, particularly when the aromatic substrate is activated. researchgate.net For the synthesis of halogenated benzophenones, various Lewis acids have been employed, with their efficacy depending on the specific substrates and reaction conditions. sinocurechem.com The catalytic activity of different Lewis acids in benzoylation reactions does not always correlate directly with their perceived strength, indicating that the choice of catalyst is a critical parameter to optimize for a specific transformation. researchgate.net

CatalystTypical ApplicationCharacteristics
Aluminum Chloride (AlCl₃) General-purpose, highly effective catalyst. sinocurechem.comStrong Lewis acid, often requires stoichiometric amounts. Can promote side reactions if not controlled.
Ferric Chloride (FeCl₃) Alternative to AlCl₃, effective for many substrates. umich.eduModerately active, can provide good yields at higher temperatures. researchgate.net
Boron Trifluoride (BF₃) Used for specific applications, often in gaseous form or as a complex. Can be a highly selective catalyst, particularly in one-pot procedures.
Zinc Chloride (ZnCl₂) A milder catalyst for reactions with sensitive functional groups. umich.eduLess reactive, suitable for activated aromatic substrates to avoid side reactions. researchgate.net

This table is generated based on general principles of Friedel-Crafts acylation and not on specific experimental data for the target compound.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include temperature, solvent, reaction time, and the ratio of reactants and catalyst. researchgate.net

Temperature: The reaction temperature can influence the rate and selectivity. While some Friedel-Crafts acylations proceed at room temperature, others require heating to achieve a reasonable conversion. umich.edu For less reactive substrates, higher temperatures may be necessary, especially when using milder catalysts like FeCl₃. researchgate.net A study on the benzoylation of chlorobenzene (B131634) showed that temperature affects the isomer distribution of the product. rsc.org

Solvent: The choice of solvent is important. Common solvents include chlorinated hydrocarbons like dichloromethane (B109758) or nitrobenzene. rsc.org For some syntheses, a solvent-free approach is possible, which can offer environmental benefits. oregonstate.edu The use of "green" solvents like ionic liquids has also been explored to create more sustainable reaction systems. beilstein-journals.org

Reaction Time: The duration of the reaction needs to be sufficient for the starting materials to be consumed. This can range from a few minutes to several hours, depending on the reactivity of the substrates and the conditions used. umich.edugoogle.com

Stoichiometry: The molar ratio of the aromatic substrate, acylating agent, and catalyst must be carefully controlled. Often, an excess of the aromatic substrate is used to drive the reaction to completion. umich.edu

ParameterConditionRationale / Expected Outcome
Temperature 0 °C to 60 °CLower temperatures may increase selectivity; higher temperatures increase reaction rate. rsc.orgnih.gov
Solvent Dichloromethane, Nitrobenzene, or Solvent-freeInert solvent to facilitate reaction; solvent-free conditions can be more environmentally friendly. rsc.org
Catalyst Loading 1.0 - 1.2 equivalents (e.g., AlCl₃)Stoichiometric amounts are often needed due to product complexation. rsc.org
Reaction Time 30 min - 24 hoursDependent on substrate reactivity and temperature; monitored by techniques like TLC. oregonstate.edugoogle.com

This table represents typical conditions for Friedel-Crafts acylations and would require experimental validation for the specific synthesis of this compound.

Modern synthetic chemistry has seen the rise of cross-coupling reactions as powerful alternatives to classical methods like Friedel-Crafts acylation. These reactions, often catalyzed by transition metals like palladium or copper, allow for the formation of carbon-carbon bonds with high efficiency and functional group tolerance. chemicalbook.combeilstein-journals.org For the synthesis of diaryl ketones, strategies such as the Suzuki or Hiyama coupling of an arylboronic acid or organosilane with an aroyl chloride can be employed. mdpi.commdpi.com

A particularly efficient and modern approach involves the use of copper catalysts in conjunction with microwave irradiation. mdpi.comnih.gov Microwave-assisted organic synthesis can dramatically reduce reaction times, often from hours to minutes, while improving yields and reducing side reactions. chemicalbook.comthieme-connect.de

While a specific protocol for the microwave-assisted copper-catalyzed synthesis of this compound is not detailed in the literature, the general strategy would likely involve the coupling of an organometallic reagent derived from one of the aryl rings with an activated derivative of the other. For instance, a possible route could be the copper-catalyzed coupling of 4-chlorobenzoyl chloride with a 3-fluoro-4-methylphenyl organometallic reagent (e.g., a boronic acid).

Copper catalysis is advantageous due to the lower cost and toxicity of copper compared to other transition metals like palladium. The application of microwave heating in these copper-catalyzed systems enhances reaction rates, making it a highly attractive method for rapid synthesis, especially in the context of medicinal chemistry and library generation. chemicalbook.commdpi.com This approach represents a promising frontier for the efficient and environmentally conscious production of substituted benzophenones. nih.gov

Cross-Coupling Reactions

Emerging Synthetic Techniques

Recent advancements in synthetic organic chemistry have led to more efficient and streamlined methods for creating complex molecules like this compound. These techniques often focus on reducing the number of steps, improving atom economy, and enabling milder reaction conditions.

One-pot synthesis, where multiple reaction steps are conducted in a single reactor without isolating intermediates, offers significant advantages in terms of time, resource efficiency, and waste reduction. nih.govnih.gov A notable one-pot methodology for synthesizing benzophenone (B1666685) derivatives involves the conversion of aromatic bromides into ketones. chemicalbook.com This process can be adapted for the synthesis of this compound.

The general procedure involves the reaction of an aryl bromide with an organolithium reagent, followed by the addition of a suitable benzaldehyde (B42025) derivative. The resulting intermediate is then oxidized in the same vessel to yield the final benzophenone product. For instance, a typical laboratory-scale synthesis might proceed as follows:

An aryl bromide, such as 1-bromo-4-methylbenzene, is treated with n-butyllithium in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C).

A substituted benzaldehyde, in this case, 4-chloro-3-fluorobenzaldehyde, is added to the mixture.

After the initial reaction, the solvent is removed, and an oxidizing agent (e.g., iodine) and a base (e.g., potassium carbonate) are introduced to facilitate the conversion to the ketone. chemicalbook.com

StepReagents & ConditionsPurposeTypical Yield
1. Lithiation Aryl bromide, n-butyllithium, THF, -78°CGeneration of an aryllithium intermediate-
2. Addition Substituted benzaldehyde, -78°C to room temp.Formation of a diaryl-methanol intermediate-
3. Oxidation Iodine, Potassium Carbonate, t-BuOH, RefluxConversion to the final benzophenone product>90% chemicalbook.com

The Halogen Exchange (Halex) reaction is a crucial industrial process for synthesizing aryl fluorides from the corresponding aryl chlorides. wikipedia.org This nucleophilic aromatic substitution (SNAr) reaction involves the displacement of a chlorine atom by a fluoride (B91410) anion, typically from a source like potassium fluoride (KF) or cesium fluoride (CsF). wikipedia.orgacsgcipr.org

The synthesis of fluorobenzophenone derivatives can be achieved by applying the Halex process to a suitable chlorinated precursor. The reaction is particularly effective for aromatic rings that are "activated" by electron-withdrawing groups, which stabilize the negatively charged intermediate formed during the SNAr mechanism. acsgcipr.org

Key parameters for a successful Halex reaction include:

Fluoride Source : Anhydrous potassium fluoride is commonly used, though more soluble sources like CsF or tetrabutylammonium (B224687) fluoride (TBAF) can be employed. wikipedia.orgacsgcipr.org Phase-transfer catalysts are often used to increase the solubility and reactivity of the fluoride salt. acsgcipr.org

Solvent : High-boiling point, dipolar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or sulfolane (B150427) are required to facilitate the reaction and achieve the necessary high temperatures. wikipedia.org

Temperature : The reaction typically demands high temperatures, often in the range of 150-250 °C. wikipedia.org

This method is complementary to other fluorination techniques like the Balz-Schiemann reaction and is widely used on an industrial scale to produce fluorinated fine chemicals. wikipedia.org

ParameterTypical ConditionsRationale
Reactant Activated aryl chlorideElectron-withdrawing groups facilitate nucleophilic attack.
Fluorinating Agent Anhydrous Potassium Fluoride (KF)Common, cost-effective source of fluoride ions. wikipedia.org
Catalyst Phase-transfer catalyst (e.g., quaternary ammonium (B1175870) salt)Enhances solubility and nucleophilicity of the fluoride salt. acsgcipr.org
Solvent Dipolar aprotic (e.g., Sulfolane, DMSO)Solubilizes reactants and withstands high temperatures. wikipedia.org
Temperature 150 - 250 °CProvides activation energy for the C-Cl bond cleavage. wikipedia.org

Industrial-Scale Synthesis Considerations

Transitioning from laboratory-scale synthesis to industrial production introduces challenges related to scalability, safety, cost-effectiveness, and process control. For compounds like this compound, which may be an intermediate for active pharmaceutical ingredients (APIs), these considerations are paramount.

Continuous flow chemistry has emerged as a transformative technology for industrial chemical synthesis, offering substantial advantages over traditional batch processing. nih.gov In a flow reactor, reactants are continuously pumped through a network of tubes or microreactors where the reaction occurs. mdpi.comnih.gov This approach is particularly well-suited for reactions like Friedel-Crafts acylation, a common method for synthesizing benzophenones. digitellinc.comnumberanalytics.com

Advantages of continuous flow reactors in this context include:

Enhanced Safety : The small volume of the reactor at any given time minimizes the risks associated with highly exothermic reactions or the handling of hazardous reagents. numberanalytics.comalmacgroup.com

Improved Heat and Mass Transfer : The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to higher selectivity and yields. mdpi.comalmacgroup.com

Scalability : Scaling up production is achieved by running the process for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than using larger, more dangerous batch reactors. almacgroup.com

Integration and Automation : Flow systems allow for the integration of multiple reaction steps and in-line purification and analysis, leading to a more streamlined and automated manufacturing process. nih.govalmacgroup.com

A method for synthesizing benzophenone derivatives using a continuous-flow microreactor has been developed, utilizing a Grignard reagent and an acyl chloride at ambient temperature, which improves safety and efficiency over traditional Friedel-Crafts reactions. google.com

Optimizing an industrial synthesis process is a multifaceted endeavor focused on maximizing product yield and purity while minimizing costs, waste, and production time. numberanalytics.comazom.com For the synthesis of this compound, this involves a deep understanding of reaction kinetics and the careful control of process parameters. azom.comdeskera.com

Key strategies for process optimization include:

Reaction Condition Optimization : This involves systematically adjusting parameters such as temperature, pressure, reaction time, and solvent to find the optimal conditions for the desired transformation. numberanalytics.comdeskera.com

Catalyst Selection and Optimization : For catalyzed reactions like Friedel-Crafts acylation, selecting the most active and selective catalyst is critical. This may involve screening different Lewis acids or developing heterogeneous catalysts that can be easily recycled. digitellinc.comnumberanalytics.com

Control of Reactant Addition : The rate and order of reactant addition can significantly influence reaction kinetics and the formation of byproducts. Careful control over this aspect can lead to higher purity. deskera.com

Process Intensification : Techniques like continuous flow processing can intensify the process, leading to higher efficiency and productivity. numberanalytics.com

By systematically applying these strategies, manufacturers can develop a robust, efficient, and cost-effective process for producing high-purity this compound. azom.comdeskera.com

Purification Techniques in Benzophenone Synthesis

The final stage of any chemical synthesis is the purification of the crude product to meet the required quality specifications. For benzophenone derivatives, several standard and advanced techniques are employed.

Common purification methods include:

Crystallization : This is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. google.com For benzophenones, recrystallization from solvents like ethanol (B145695) is a common practice. oregonstate.edu A patent describes a method involving dissolving the crude product in an organic solvent, filtering impurities, and then inducing crystallization by adding water to obtain a high-purity product. google.com

Column Chromatography : Flash column chromatography using silica (B1680970) gel is a highly effective method for separating the target compound from byproducts and unreacted starting materials, especially at the lab scale or for high-value products. chemicalbook.comgoogle.com The choice of eluent (solvent system) is critical for achieving good separation. google.com A typical system for a benzophenone derivative might involve a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). chemicalbook.comgoogle.com

Distillation : For benzophenones that are thermally stable liquids or low-melting solids, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities. oregonstate.edu

Extraction Methods : Various liquid-liquid extraction (LLE) and solid-phase extraction (SPE) techniques are used during the workup process to remove inorganic salts and other impurities before final purification. encyclopedia.pubmdpi.com

The choice of purification method depends on the physical properties of the target compound, the nature of the impurities, and the required scale of production. Often, a combination of these techniques is necessary to achieve the desired purity.

Recrystallization Methods

Recrystallization is a widely used technique for the purification of solid organic compounds based on their differential solubility in a particular solvent or solvent system at varying temperatures. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to induce the formation of crystals. As the solution cools, the solubility of the target compound decreases, leading to its crystallization, while impurities remain dissolved in the solvent.

The choice of solvent is paramount for a successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. Furthermore, the solvent's boiling point should be lower than the melting point of the compound to prevent it from oiling out. For substituted benzophenones, a range of solvents has been proven effective, largely dependent on the specific substituents on the aromatic rings.

Commonly employed solvents for the recrystallization of benzophenone and its derivatives include alcohols like methanol (B129727) and ethanol, as well as non-polar solvents such as hexane, cyclohexane (B81311), and petroleum ether. chemicalforums.comscribd.comchemicalforums.comoregonstate.edugoogle.com For instance, 4-bromo-4'-propylbenzophenone has been successfully recrystallized from hexane. oregonstate.edu Similarly, crude 4-chloro-4'-hydroxybenzophenone (B194592) can be purified by recrystallization from methanol or ethanol. google.com Given the structural similarities, these solvents represent logical starting points for developing a recrystallization protocol for this compound.

The general procedure involves heating the crude product in a minimal amount of the selected solvent until it completely dissolves. The hot solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are subsequently collected by filtration, washed with a small amount of cold solvent, and dried.

Table 1: Potential Recrystallization Solvents for Substituted Benzophenones

Solvent Compound Class Reference
Methanol Benzophenones, 4-Chloro-4'-hydroxybenzophenone chemicalforums.comgoogle.com
Ethanol Benzophenones, 4-Chloro-4'-hydroxybenzophenone chemicalforums.comgoogle.com
Hexane 4-Bromo-4'-propylbenzophenone oregonstate.edu
Cyclohexane Benzophenones chemicalforums.com
Petroleum Ether Benzophenones chemicalforums.comscribd.com

Chromatographic Separation Techniques

Chromatographic methods are powerful for separating and purifying compounds from complex mixtures based on the differential partitioning of the components between a stationary phase and a mobile phase. For non-volatile and thermally stable compounds like this compound, column chromatography and high-performance liquid chromatography (HPLC) are the most relevant techniques.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient preparative technique that utilizes a stationary phase, typically silica gel, packed into a column. orgsyn.org The mixture to be separated is applied to the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column under pressure, facilitating the separation. orgsyn.org Compounds are separated based on their polarity, with less polar compounds eluting from the column faster than more polar compounds.

For the purification of substituted benzophenones, which are generally non-polar to moderately polar, normal-phase chromatography with silica gel is commonly used. google.comacs.org The choice of the mobile phase is crucial for achieving good separation. A systematic approach often involves using thin-layer chromatography (TLC) to screen for an optimal solvent system that provides a good separation of the target compound from its impurities. biotage.com

Common mobile phases for flash chromatography of benzophenone derivatives consist of a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. rochester.edu For example, a related compound, 4-fluoro-4'-methylbenzophenone, can be purified using a silica gel column with a mobile phase of hexane and chloroform (B151607) in a 1:3 ratio. chemicalbook.com For compounds of similar polarity, starting with a low polarity mobile phase, such as 5% ethyl acetate in hexane, and gradually increasing the polarity can be an effective strategy. rochester.edu

Table 2: Exemplary Flash Chromatography Conditions for Benzophenone Derivatives

Stationary Phase Mobile Phase Target Compound Analogue Reference
Silica Gel Hexane/Chloroform (1:3) 4-Fluoro-4'-methylbenzophenone chemicalbook.com
Silica Gel Ethyl Acetate/Hexane Mixtures General for 'normal' polarity compounds rochester.edu
Silica Gel Ether/Hexane Mixtures General for non-polar compounds rochester.edu

High-Performance Liquid Chromatography (HPLC)

For analytical purposes or for the purification of smaller quantities with very high purity, reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique. In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov

In this mode of separation, more polar compounds elute first, while less polar compounds are retained more strongly on the column. An RP-HPLC method has been developed for the analysis of benzophenone-3 and its metabolite in human urine, utilizing a C18 column with an acetonitrile-water mobile phase and UV detection. nih.gov A similar approach could be adapted for the analysis and purification of this compound, with the specific gradient and solvent ratios optimized to achieve the desired separation.

Chemical Reactivity and Reaction Mechanisms of 4 Chloro 3 Fluoro 4 Methylbenzophenone

Electrophilic Aromatic Substitution Reactions

The electrophilic aromatic substitution (EAS) reactivity of 4-chloro-3'-fluoro-4'-methylbenzophenone is governed by the electronic and steric effects of the substituents on its two aromatic rings. The benzoyl group, which includes the carbonyl moiety, is a deactivating group and a meta-director due to its electron-withdrawing nature. libretexts.orgmasterorganicchemistry.com This deactivation arises from the positive polarization of the carbonyl carbon, which withdraws electron density from the aromatic rings, making them less susceptible to attack by electrophiles.

Ring A (4-chlorophenyl ring): This ring is substituted with a chlorine atom and the deactivating benzoyl group. The chlorine atom is an ortho-, para-directing deactivator. quora.comvedantu.com Its deactivating nature stems from its inductive electron-withdrawing effect, while its ortho-, para-directing influence is due to the ability of its lone pairs to donate electron density through resonance, stabilizing the arenium ion intermediate when substitution occurs at these positions. quora.comlibretexts.org However, the strong deactivating effect of the benzoyl group on this ring makes electrophilic substitution significantly less favorable compared to Ring B.

Ring B (3'-fluoro-4'-methylphenyl ring): This ring contains an activating methyl group and a deactivating fluorine atom. The methyl group is an ortho-, para-directing activator, enhancing the electron density of the ring through inductive effects and hyperconjugation. youtube.com The fluorine atom, like chlorine, is an ortho-, para-directing deactivator, with a strong inductive withdrawing effect and a weaker resonance donating effect. libretexts.org

When considering the combined effects on Ring B, the activating methyl group and the resonance donation from the fluorine atom will direct incoming electrophiles to the positions ortho and para to them. The position para to the methyl group is occupied by the benzoyl group. The positions ortho to the methyl group are at the 3' and 5' carbons. The 3' position is already substituted with fluorine. Therefore, the most likely positions for electrophilic attack on Ring B are the 2' and 6' positions, which are ortho to the fluorine and meta to the methyl group, and the 5' position, which is ortho to the methyl group and meta to the fluorine. The directing effects of the substituents on both rings are summarized in the table below.

RingSubstituentPositionElectronic EffectDirecting Influence
A-Cl4Inductively withdrawing, resonance donatingOrtho, Para-directing (deactivating)
ABenzoyl1WithdrawingMeta-directing (deactivating)
B-F3'Inductively withdrawing, resonance donatingOrtho, Para-directing (deactivating)
B-CH₃4'DonatingOrtho, Para-directing (activating)

Oxidation Reactions of the Carbonyl Moiety

The direct oxidation of the benzophenone (B1666685) core to form dicarboxylic acids is a harsh process that typically involves the cleavage of the aromatic rings. However, if the methyl group on the 3'-fluoro-4'-methylphenyl ring were to be oxidized, it would yield a carboxylic acid. This type of benzylic oxidation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) or chromic acid. organic-chemistry.orgyoutube.com This would result in the formation of 4'-carboxy-4-chloro-3'-fluorobenzophenone.

The Baeyer-Villiger oxidation is a notable reaction for the conversion of ketones to esters using peroxy acids or peroxides. wikipedia.orgnih.govsigmaaldrich.com In the case of unsymmetrical diaryl ketones like this compound, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the two aryl groups. The group that is more capable of stabilizing a positive charge will preferentially migrate. organic-chemistry.orgnumberanalytics.com

The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. For substituted aryl groups, electron-donating groups enhance the migratory aptitude, while electron-withdrawing groups decrease it.

In this compound, we have a 4-chlorophenyl group and a 3'-fluoro-4'-methylphenyl group. The 3'-fluoro-4'-methylphenyl group has an electron-donating methyl group and an electron-withdrawing fluorine atom. The 4-chlorophenyl group has an electron-withdrawing chlorine atom. The net electronic effect would determine the relative migratory aptitude. It is likely that the 3'-fluoro-4'-methylphenyl group would have a higher migratory aptitude due to the presence of the activating methyl group.

The reaction mechanism involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of the peroxy acid to form a Criegee intermediate. Subsequently, the more electron-rich aryl group migrates to the adjacent oxygen, leading to the formation of an ester and a carboxylate leaving group. nih.gov Hydrolysis of the resulting ester would yield a phenol (B47542) and a carboxylic acid. doubtnut.com

Reduction Reactions of the Carbonyl Moiety

The carbonyl group of benzophenones can be readily reduced to a secondary alcohol (a benzhydrol) using various reducing agents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. This process is effective for the reduction of the carbonyl group without affecting the aryl halides. cmu.edu

Metal Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of ketones to alcohols. zenodo.orgchegg.com Sodium borohydride is a milder reagent and is selective for aldehydes and ketones. zenodo.orgchemspider.com The reaction with NaBH₄ is typically carried out in an alcoholic solvent. zenodo.orgivypanda.com The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon. Subsequent workup with water or a dilute acid protonates the resulting alkoxide to give the alcohol. ivypanda.com

Reducing AgentConditionsProduct
H₂/Pd, Pt, or NiCatalytic(4-chlorophenyl)(3'-fluoro-4'-methylphenyl)methanol
NaBH₄Alcoholic solvent(4-chlorophenyl)(3'-fluoro-4'-methylphenyl)methanol
LiAlH₄Ethereal solvent(4-chlorophenyl)(3'-fluoro-4'-methylphenyl)methanol

The complete reduction of the carbonyl group to a methylene (B1212753) (-CH₂-) group can be achieved under more forcing conditions using methods like the Clemmensen or Wolff-Kishner reductions.

Clemmensen Reduction: This reaction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce ketones to alkanes. wikipedia.orglibretexts.orgbyjus.com It is particularly effective for aryl-alkyl ketones. unacademy.com The substrate must be stable to strongly acidic conditions. libretexts.org

Wolff-Kishner Reduction: This method uses hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene (B1197577) glycol. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The reaction proceeds through the formation of a hydrazone intermediate. wikipedia.orgalfa-chemistry.com This method is suitable for substrates that are sensitive to acid. masterorganicchemistry.comacs.org

Dimerization to Benzopinacols

The photoreduction of benzophenones to form benzopinacols is a classic photochemical reaction. This process, when applied to this compound, results in the formation of a substituted benzopinacol (B1666686) through a dimerization process. The reaction is initiated by the absorption of ultraviolet (UV) light by the benzophenone molecule. ijpda.org

The mechanism proceeds through a free-radical pathway:

Photoexcitation : The carbonyl group of this compound absorbs UV radiation (around 350 nm), promoting an electron from a non-bonding (n) orbital to an anti-bonding pi (π*) orbital. This is followed by an efficient intersystem crossing to form a more stable triplet diradical species. gordon.edu

Hydrogen Abstraction : The excited benzophenone diradical abstracts a hydrogen atom from a suitable hydrogen donor, typically the solvent, such as isopropyl alcohol or ethanol (B145695). ijpda.org This step forms two radical species: a substituted diphenyl ketyl radical (a benzhydrol radical) and a radical derived from the solvent (e.g., a ketyl radical from isopropyl alcohol). ijpda.orggordon.edu

Dimerization : Two of the substituted diphenyl ketyl radicals then couple together, forming a carbon-carbon single bond. gordon.edu This dimerization results in the final product, a substituted benzopinacol, which is a vicinal diol. wikipedia.org

Photocatalytic Cross-Pinacol Coupling Mechanisms

Beyond homodimerization, this compound can participate in photocatalytic cross-pinacol coupling reactions to form unsymmetrical 1,2-diols. chemrxiv.org This modern synthetic method allows for the coupling of two different carbonyl compounds, such as a diaryl ketone and an aldehyde. chemrxiv.orgchemrxiv.org

The mechanism for this transformation involves successive one-electron transfer processes under photocatalytic conditions: chemrxiv.orgchemrxiv.org

Umpolung of a Carbonyl Compound : One of the carbonyl compounds is subjected to a two-electron reduction by the photocatalyst. This process inverts the typical electrophilic reactivity of the carbonyl carbon, generating a nucleophilic carbinol anion synthon in situ. chemrxiv.org This is referred to as an "umpolung" of reactivity. chemrxiv.org

Nucleophilic Attack : The newly formed nucleophilic carbinol species attacks the electrophilic carbonyl carbon of the second, different carbonyl compound (e.g., this compound). chemrxiv.org

Formation of the Unsymmetric Diol : This nucleophilic addition leads to the formation of the cross-coupled product, an unsymmetrical vicinal 1,2-diol. chemrxiv.orgacs.org

Diaryl ketones, such as benzophenone derivatives, are particularly effective in these reactions. Their steric bulk can prevent the self-dimerization of the ketyl radical intermediates, favoring the cross-coupling pathway. chemrxiv.org This method is applicable to a wide range of aromatic and aliphatic aldehydes and ketones. chemrxiv.orgchemrxiv.org

Carbon-Carbon Bond Formation Reactions

Suzuki-Miyaura Coupling and Biaryl Compound Synthesis

The presence of a chloro substituent on one of the phenyl rings of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov This reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. libretexts.orgexplorationpub.com

In this reaction, the chloro-substituted benzophenone (an aryl halide) is coupled with an organoboron reagent, such as a phenylboronic acid, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net The general catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: libretexts.org

Oxidative Addition : The low-valent palladium(0) catalyst reacts with the aryl halide (this compound), inserting itself into the carbon-chlorine bond. This forms a new palladium(II) species. This step is often the rate-determining step in the cycle. libretexts.org

Transmetalation : The organoboron reagent, activated by the base, transfers its organic group (e.g., a phenyl group) to the palladium(II) complex, displacing the halide. youtube.com

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com

This methodology allows for the synthesis of complex biaryl structures by modifying the benzophenone scaffold, which is a valuable strategy in medicinal chemistry and materials science. nih.gov

Mechanistic Investigations of Benzophenone Reactivity

Substituent Effects on Reaction Rates

The rates of reactions involving this compound, particularly photochemical reactions, are significantly influenced by the substituents on its aromatic rings. nih.govacs.org The rate coefficients for processes like photoreduction show a remarkable dependence on ring substitution, which is primarily caused by changes in the activation energy of the reaction. nih.govacs.orgacs.org

The electronic nature of the substituents plays a critical role:

Electron-withdrawing groups (EWGs) : The chloro and fluoro groups are electron-withdrawing. EWGs increase the electrophilicity of the carbonyl group and stabilize the resulting ketyl radical intermediate formed during photoreduction. acs.orgacs.org This stabilization of the radical intermediate lowers the reaction enthalpy and activation energy, thereby increasing the reaction rate. acs.orgacs.org

Electron-donating groups (EDGs) : The methyl group is an electron-donating group. EDGs increase the electron density at the carbonyl group, making it less electrophilic and thus less reactive towards processes like hydrogen abstraction. acs.org This effect generally decreases the rate of photoreduction.

Table 1: Predicted Effects of Substituents on Photoreduction Rate of this compound
SubstituentPositionElectronic EffectInfluence on Ketyl Radical StabilityPredicted Effect on Reaction Rate
Chloro (-Cl)4 (para)Electron-withdrawingStabilizingIncrease
Fluoro (-F)3' (meta)Electron-withdrawingStabilizingIncrease
Methyl (-CH3)4' (para)Electron-donatingDestabilizingDecrease

Electronic and Steric Influences on Reaction Pathways

Both electronic and steric effects dictate the reaction pathways of this compound. wikipedia.orgstackexchange.com

Electronic Influences : These effects are transmitted through the molecule's bonding network and are paramount in determining reactivity. stackexchange.com As discussed, the electron-withdrawing nature of the chloro and fluoro groups enhances the reactivity of the excited n-π* state, which is crucial for hydrogen abstraction in photoreduction. acs.orgacs.org In reactions like the Suzuki-Miyaura coupling, the electronic properties of the substituents can influence the rate of oxidative addition.

Steric Influences : These non-bonding interactions arise from the spatial arrangement of atoms. wikipedia.org Steric hindrance occurs when the size of substituent groups slows down a chemical reaction by physically impeding the approach of reactants. wikipedia.orgyoutube.com For this compound, the substituents are located at the meta and para positions. These positions generally present minimal steric hindrance around the reactive carbonyl center compared to bulky ortho substituents. youtube.comresearchgate.net Therefore, for reactions like dimerization or coupling at the carbonyl group, steric effects from these specific substituents are expected to be less dominant than their electronic effects. However, in reactions involving the aromatic rings themselves, such as the Suzuki coupling, the position of the substituents is critical for determining the regioselectivity of the reaction.

Table 2: Summary of Electronic and Steric Influences
EffectDescriptionRelevance to this compound
Electronic Influences reactivity through bonds via inductive and resonance effects. stackexchange.comDominant factor. The -Cl and -F groups increase reactivity in photoreduction, while the -CH3 group decreases it. acs.org Influences catalytic cycles in coupling reactions.
Steric Influences reactivity and conformation due to the spatial bulk of atoms and groups. wikipedia.orgMinor factor for reactions at the carbonyl due to meta and para substitution. youtube.com Becomes more significant in directing substitution on the aromatic rings.

In-Depth Spectroscopic Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the experimental data required for a complete structural and spectroscopic characterization of the chemical compound this compound. Despite targeted searches for its nuclear magnetic resonance (NMR), infrared (IR), Raman, and mass spectrometry (MS) data, specific and detailed experimental findings for this particular molecule are not publicly available at this time.

The precise analysis of a molecule's structure and properties heavily relies on experimental spectroscopic data. Techniques such as ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. Two-dimensional NMR methods, including COSY, HSQC, and HMBC, are crucial for establishing the connectivity between atoms within the molecule.

Mass spectrometry is the definitive technique for determining the accurate mass of a compound and for studying its fragmentation patterns, which provides valuable clues about its structure.

While spectral data for related compounds—such as 4-chlorobenzophenone, 4-methylbenzophenone (B132839), and other substituted benzophenones—are available, this information cannot be directly extrapolated to provide an accurate and scientifically rigorous analysis of this compound due to the unique influence of the specific combination of chloro, fluoro, and methyl substituents on the electronic and vibrational properties of the molecule.

The absence of this foundational experimental data precludes the creation of a detailed and accurate article on the structural characterization and spectroscopic analysis of this compound as per the requested outline. Further experimental research is required to generate the necessary spectra and allow for a complete scientific description of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful technique to probe the electronic transitions within a molecule. For benzophenone derivatives, the UV-Vis spectrum is typically characterized by two main types of electronic transitions: the n-π* (non-bonding to anti-bonding pi orbital) and π-π* (pi to anti-bonding pi orbital) transitions. These transitions are sensitive to the molecular structure and the surrounding solvent environment.

The electronic absorption spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to n-π* and π-π* transitions, a feature common to benzophenones. The n-π* transition, which involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is typically observed as a weak absorption band in the near-UV region (around 330-370 nm). The π-π* transitions, arising from the excitation of electrons within the aromatic rings and the carbonyl group's π system, are generally more intense and appear at shorter wavelengths (typically below 300 nm).

Table 1: Representative UV-Vis Absorption Data for Substituted Benzophenones in a Nonpolar Solvent (e.g., Cyclohexane) Note: This table presents expected values based on data from analogous compounds, as specific experimental data for this compound was not found in the searched literature.

TransitionExpected λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
n-π~340 - 360~100 - 300
π-π~250 - 270~10,000 - 20,000

The polarity of the solvent can significantly impact the electronic absorption spectrum of benzophenone derivatives, a phenomenon known as solvatochromism. The n-π* and π-π* transitions exhibit different responses to changes in solvent polarity.

For the n-π* transition, an increase in solvent polarity typically leads to a hypsochromic shift (blue shift), meaning the absorption maximum moves to a shorter wavelength. This is because polar solvents can stabilize the non-bonding electrons on the carbonyl oxygen through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the n-π* transition.

Conversely, the π-π* transition generally undergoes a bathochromic shift (red shift) with increasing solvent polarity. Polar solvents tend to stabilize the more polar π* excited state to a greater extent than the π ground state, which reduces the energy gap for the transition.

Therefore, when recording the UV-Vis spectrum of this compound in solvents of varying polarity, such as cyclohexane (B81311) (nonpolar) and ethanol (polar), one would anticipate observing these characteristic shifts.

Table 2: Expected Solvent Effects on the Absorption Transitions of this compound Note: This table illustrates the generally observed trends for benzophenones. The direction of the shift is indicated relative to a nonpolar solvent.

TransitionSolventExpected ShiftRationale
n-πPolar (e.g., Ethanol)Hypsochromic (Blue Shift)Stabilization of the ground state non-bonding electrons.
π-πPolar (e.g., Ethanol)Bathochromic (Red Shift)Greater stabilization of the more polar π* excited state.

X-ray Crystallography and Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information about its molecular geometry, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

Although a specific crystal structure for this compound has not been reported in the reviewed literature, the structures of numerous other substituted benzophenones have been determined. A key conformational feature of benzophenones is the dihedral angle (or twist angle) between the two phenyl rings. Due to steric hindrance between the ortho hydrogens of the two rings, the rings are not coplanar with the carbonyl group. This twist angle typically ranges from 45° to 65° in the solid state.

Table 3: Representative Crystallographic Data for a Substituted Benzophenone Derivative Note: This table provides an example of typical crystallographic parameters for a benzophenone derivative, as specific experimental data for this compound was not available. The presented values are for illustrative purposes.

ParameterRepresentative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.0
c (Å)~15.0
β (°)~105
Volume (ų)~1200
Z4
Dihedral Angle (Ring 1 vs. Ring 2)~55°

The elucidation of the crystal structure would confirm the expected non-planar conformation and provide precise measurements of the C=O, C-Cl, C-F, and C-C bond lengths and the various bond angles within the molecule. This structural information is fundamental for understanding the molecule's reactivity, intermolecular interactions, and its photophysical properties.

Applications of 4 Chloro 4 Fluoro 3 Methylbenzophenone

Potential in Medicinal Chemistry

Substituted benzophenones are a well-established class of compounds in drug discovery. nih.gov The presence of halogen and methyl groups in 4-Chloro-4'-fluoro-3'-methylbenzophenone suggests that it could serve as a valuable intermediate or a scaffold for the synthesis of new therapeutic agents. The specific substitution pattern may confer desirable properties such as increased potency, improved pharmacokinetic profile, or novel mechanisms of action. It could potentially be investigated for a range of biological activities, including but not limited to:

Enzyme inhibition: The benzophenone (B1666685) core can act as a pharmacophore that interacts with the active sites of various enzymes.

Receptor antagonism or agonism: The substituted phenyl rings can be tailored to fit into the binding pockets of specific receptors.

Antimicrobial or anticancer agents: Many halogenated aromatic compounds exhibit cytotoxic or antimicrobial properties.

Further research would be required to synthesize and screen this compound and its derivatives for various biological activities.

Potential in Materials Science

In the field of materials science, halogenated benzophenones are utilized for their unique photophysical and chemical properties. wikipedia.org 4-Chloro-4'-fluoro-3'-methylbenzophenone could potentially find applications as:

A photoinitiator: The benzophenone moiety is known to undergo photochemical reactions upon UV irradiation, making it suitable for initiating polymerization reactions in the curing of inks, coatings, and adhesives. The specific substituents may influence the absorption wavelength and efficiency of the initiation process.

A building block for polymers: The compound could be used as a monomer in the synthesis of high-performance polymers. For example, diaryl ketones are key components in the synthesis of polyetheretherketones (PEEK), a class of robust thermoplastics.

An intermediate for organic electronics: The electronic properties of the molecule could be exploited in the development of new materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Computational and Theoretical Studies of 4 Chloro 3 Fluoro 4 Methylbenzophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the molecular world. These methods, grounded in the principles of quantum mechanics, are employed to determine the properties of molecules and to simulate their interactions. For complex organic molecules like 4-Chloro-3'-fluoro-4'-methylbenzophenone, these calculations can elucidate aspects of its geometry, stability, and reactivity.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum chemistry. nih.gov DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. nih.gov This approach is computationally more efficient than traditional wave-function-based methods, allowing for the study of larger and more complex molecules with a good balance of accuracy and computational cost. chemrxiv.org

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. cnr.it DFT methods are widely used for this purpose. The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to find the minimum energy conformation on the potential energy surface. youtube.com For this compound, geometry optimization would reveal the dihedral angles between the two phenyl rings and the carbonyl group, as well as the precise bond lengths and angles throughout the molecule. These structural parameters are influenced by the electronic and steric effects of the chloro, fluoro, and methyl substituents.

Illustrative Optimized Geometry Parameters for Substituted Benzophenones

ParameterRepresentative Value
C=O Bond Length~1.24 Å
C-Cl Bond Length~1.75 Å
C-F Bond Length~1.36 Å
C-C (Aromatic) Bond Length~1.40 Å
Phenyl Ring Dihedral Angle 1~30-40°
Phenyl Ring Dihedral Angle 2~30-40°

Once the optimized geometry is obtained, DFT calculations can be used to predict the vibrational frequencies of the molecule. ysu.am These frequencies correspond to the various modes of vibration, such as bond stretching and bending. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the synthesized compound and to aid in the assignment of spectral bands. For this compound, the calculations would predict characteristic vibrational modes for the carbonyl group (C=O stretch), the carbon-chlorine (C-Cl) bond, the carbon-fluorine (C-F) bond, and the aromatic rings.

Illustrative Calculated Vibrational Frequencies for Substituted Benzophenones

Vibrational ModeRepresentative Frequency (cm⁻¹)
C=O Stretch~1660-1680
Aromatic C-H Stretch~3000-3100
C-Cl Stretch~700-800
C-F Stretch~1000-1100
Aromatic C=C Stretch~1400-1600

The electronic properties of a molecule are key to understanding its reactivity and its behavior in photochemical processes. DFT calculations provide valuable information about the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). longdom.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. longdom.org A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive. For this compound, the positions and energies of the HOMO and LUMO would be influenced by the electron-withdrawing nature of the chlorine and fluorine atoms and the electron-donating nature of the methyl group.

Illustrative HOMO-LUMO Gap for a Substituted Benzophenone (B1666685)

Molecular OrbitalRepresentative Energy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap 4.7

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method. mdpi.com It approximates the many-electron wavefunction as a single Slater determinant, which accounts for the Pauli exclusion principle. While DFT methods include electron correlation effects through the exchange-correlation functional, the HF method neglects electron correlation, which can lead to less accurate results for some properties. arxiv.org However, HF calculations are often used as a starting point for more advanced methods that incorporate electron correlation, and they can provide useful qualitative insights into molecular properties. For halogenated benzophenones, HF methods can be employed for geometry optimization and to obtain a preliminary understanding of the electronic structure.

Density Functional Theory (DFT) Methods

Electronic Structure Analysis

A detailed analysis of the electronic structure provides a deeper understanding of a molecule's properties and reactivity. This involves examining the distribution of electrons within the molecule and the nature of the molecular orbitals. For this compound, the presence of different substituents on the two phenyl rings leads to an asymmetric electron distribution. The chlorine and fluorine atoms, being highly electronegative, will withdraw electron density from the phenyl ring to which they are attached. Conversely, the methyl group is weakly electron-donating. The carbonyl group also acts as an electron-withdrawing group. These electronic effects will influence the dipole moment of the molecule, its reactivity in electrophilic and nucleophilic reactions, and its photophysical properties. Computational methods can generate electron density maps and visualize the molecular orbitals, providing a clear picture of the electronic landscape of the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular bonding, charge transfer, and delocalization effects within a molecule by examining the interactions between filled donor orbitals and empty acceptor orbitals. researchgate.netaiu.edu This analysis provides a localized, Lewis-like description of the molecular bonding pattern. aiu.edu A typical NBO analysis would detail the occupancy of orbitals, the hybridization of atoms, and the stabilization energies (E(2)) associated with donor-acceptor interactions, which quantify the extent of electron delocalization. For this compound, this would involve analyzing the interactions involving the carbonyl group, the substituted phenyl rings, and the halogen atoms. However, no published studies were found that provide this specific NBO data.

Natural Localized Molecular Orbital (NLMO) and Natural Hybrid Orbital (NHO) Calculations

Natural Localized Molecular Orbitals (NLMOs) are semi-localized orbitals derived from the NBO analysis that provide a bridge between chemical intuition and the delocalized nature of molecular wave functions. researchgate.netnih.gov They represent the contributions of parent NBOs and the "delocalization tails" that account for the full electron density. researchgate.net Natural Hybrid Orbitals (NHOs) describe the specific atomic hybrids that form the bonds and lone pairs. Calculations for this compound would yield detailed information on the composition and orientation of these orbitals, offering insights into the molecule's bonding structure. Unfortunately, specific NLMO and NHO calculation results for this compound are not available in the surveyed literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface, with red typically indicating electron-rich (negative potential) regions and blue indicating electron-deficient (positive potential) regions. researchgate.net For this compound, an MEP analysis would highlight the negative potential around the carbonyl oxygen and halogen atoms, and positive potentials around the hydrogen atoms of the phenyl rings. This information is crucial for understanding intermolecular interactions. researchgate.netbldpharm.com Despite the utility of this analysis, specific MEP surface data and corresponding potential values for the target molecule have not been reported.

Photophysical Parameters and Excited State Dynamics

The study of photophysical parameters and excited-state dynamics is essential for understanding how a molecule interacts with light, which is particularly relevant for benzophenone derivatives known for their photochemical activity. rsc.orgossila.com These studies investigate the processes that occur after a molecule absorbs a photon, including electronic transitions and the subsequent relaxation pathways.

Jablonski Energy Diagram Construction

A Jablonski diagram is a schematic that illustrates the electronic states of a molecule and the transitions that can occur between them, including absorption, internal conversion, fluorescence, intersystem crossing, and phosphorescence. rsc.orgoregonstate.edu Constructing a Jablonski diagram for this compound would require experimental or calculated energy levels of its singlet (S0, S1, S2...) and triplet (T1, T2...) states. This would provide a visual map of the possible de-excitation pathways for the molecule. No such diagram specific to this compound could be located.

n-π* and π-π* Electronic Transitions

Benzophenones typically exhibit two main types of electronic transitions in the UV-Vis region: the n-π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, and the π-π* transition, involving the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. The energies and intensities of these transitions are influenced by the substituents on the phenyl rings and the solvent polarity. For instance, n-π* transitions often show a blue-shift (to higher energy) in polar solvents. A detailed study of this compound would involve identifying the wavelengths (λmax) for these transitions. This specific spectroscopic data is not available.

Oscillator Strengths

The oscillator strength (f) is a dimensionless quantity that represents the probability of a particular electronic transition occurring upon absorption of light. It is directly related to the intensity of an absorption band in a UV-Vis spectrum. Theoretical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), can predict the oscillator strengths for various electronic transitions. For this compound, calculating the oscillator strengths for the n-π* and π-π* transitions would provide insight into the efficiency with which it absorbs light at specific wavelengths. However, no studies containing these calculated values were found.

Photoreduction Quantum Efficiency

The photoreduction of benzophenones is a classic photochemical reaction where the carbonyl group is reduced to a hydroxyl group upon UV irradiation in the presence of a hydrogen donor, often leading to the formation of a benzopinacol (B1666686). The efficiency of this process is quantified by the photoreduction quantum efficiency (Φ), which is the ratio of the number of molecules undergoing photoreduction to the number of photons absorbed.

While specific experimental data on the photoreduction quantum efficiency for this compound is not extensively documented in publicly available literature, studies on closely related substituted benzophenones provide insight into how different functional groups influence this value. For instance, research on compounds like 4-bromo-4'-methylbenzophenone (B1273618) has reported a photoreduction quantum efficiency of 7.75%. oregonstate.edu Another related compound, 4-phenylbenzophenone, was found to have a quantum yield of 2.36 mol reduced per mole of photons. oregonstate.edu The substitution pattern on the phenyl rings significantly impacts the electronic properties and, consequently, the efficiency of the photoreduction process. Theoretical calculations can complement experimental studies by elucidating the nature of the excited states involved in the hydrogen abstraction step.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Benzophenone and its derivatives have been investigated for their NLO properties, which arise from the interaction of the molecule with an intense electromagnetic field, such as that from a laser. Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the NLO response of a molecule.

Theoretical studies on analogous compounds, such as 4-fluoro-4-hydroxybenzophenone, indicate that substitutions on the benzophenone framework can lead to significant NLO properties. researchgate.netscispace.com The presence of electron-donating and electron-withdrawing groups can enhance the molecular hyperpolarizability, a key parameter for NLO activity. researchgate.net For this compound, the chloro, fluoro, and methyl groups would modulate the intramolecular charge transfer characteristics, which are crucial for NLO response.

Computational calculations are essential for determining the magnitude and orientation of the dipole moment. For example, DFT calculations on benzyl(3-fluoro-4-morpholinophenyl)carbamate, another complex organic molecule, have determined its total dipole moment to be 2.8869 Debye. pnrjournal.com Similar calculations for this compound would involve optimizing the molecular geometry and then calculating the electronic distribution to determine the dipole moment. The specific arrangement of the chloro, fluoro, and methyl groups on the benzophenone skeleton would result in a unique molecular dipole moment.

The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response of a molecule. A large value of β is a primary indicator of a potentially useful NLO material. Computational chemistry provides a direct route to calculating this property.

Theoretical investigations on substituted benzophenones and other organic molecules have shown that DFT calculations can effectively predict hyperpolarizability. For 4-fluoro-4-hydroxybenzophenone, the calculated first hyperpolarizability was found to be significantly large, suggesting its potential for NLO applications. researchgate.netscispace.com Another study on a novel chromophore reported a hyperpolarizability (β) of 368.02 × 10⁻³¹ esu, which is 98 times higher than that of the standard NLO material, urea. researchgate.net Similar theoretical studies on this compound would be necessary to quantify its hyperpolarizability and assess its potential as an NLO material.

NLO PropertyComputational MethodBasis SetResultReference Compound
Dipole Moment (μ)DFT/B3LYP6-311++G(d,p)2.8869 DebyeBenzyl(3-fluoro-4-morpholinophenyl)carbamate
Hyperpolarizability (β)ωB97XD6311++G (d, p)368.02 × 10⁻³¹ esuD-π-A type chromophore

Thermodynamic Property Calculations

Computational chemistry allows for the prediction of various thermodynamic properties of a molecule, such as heat capacity (C), entropy (S), and enthalpy (H), as a function of temperature. These calculations are typically performed using statistical mechanics based on the vibrational frequencies obtained from DFT calculations.

These thermodynamic functions are crucial for understanding the stability of the molecule and for predicting the outcomes of chemical reactions under different temperature conditions. Studies on molecules like benzyl(3-fluoro-4-morpholinophenyl)carbamate have demonstrated the calculation of these properties over a range of temperatures (100 to 1000 Kelvin). pnrjournal.com Such an analysis for this compound would provide valuable data on its thermal behavior and stability.

Temperature (K)Heat Capacity (C)Entropy (S)Enthalpy (H)
Data for this compound not available in searched literature. Table structure is for illustrative purposes.

Fukui Function Analysis for Chemical Reactivity Prediction

Fukui function analysis is a powerful tool within the framework of conceptual DFT used to predict the local reactivity of different sites within a molecule. pnrjournal.com The Fukui function, f(r), identifies which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack.

This analysis is based on the change in electron density at a particular point in the molecule as the total number of electrons changes. By calculating the Fukui indices for each atom, one can predict the most likely sites for chemical reactions. For example, this method has been applied to study the reactivity of benzyl(3-fluoro-4-morpholinophenyl)carbamate. pnrjournal.com A similar analysis for this compound would map out its chemical reactivity, highlighting how the different substituent groups influence the electrophilicity and nucleophilicity of the various atomic centers, particularly the carbonyl carbon and the aromatic rings.

Applications in Advanced Organic Synthesis and Materials Science

Role as Synthetic Intermediates

The strategic placement of chloro, fluoro, and methyl groups on the benzophenone (B1666685) scaffold makes 4-Chloro-3'-fluoro-4'-methylbenzophenone a valuable intermediate in multi-step synthetic pathways. The presence of these functional groups allows for selective reactions, enabling chemists to build complex molecular frameworks with a high degree of control.

Precursors for Complex Organic Molecules

Benzophenone derivatives are fundamental building blocks in the synthesis of a wide array of complex organic molecules. The carbonyl group can undergo various reactions, such as reduction to an alcohol or conversion to a methylene (B1212753) group, while the halogenated aromatic rings are amenable to cross-coupling reactions. For instance, a related compound, 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, has been synthesized through a base-catalyzed intramolecular cyclization of a more complex precursor. mdpi.com This highlights how the core structure, similar to that of this compound, can be a key component in the formation of heterocyclic compounds with potential pharmacological activity. mdpi.com The synthesis of such molecules often relies on the precise reactivity of the starting materials, where the electronic effects of the substituents play a crucial role in directing the outcome of the reactions.

Building Blocks for Pharmaceutical Intermediates

The benzophenone scaffold is a common feature in many biologically active compounds, and its derivatives are frequently used as intermediates in the synthesis of pharmaceuticals. The specific substitution pattern of this compound is of particular interest due to the known impact of fluorine and chlorine atoms on the pharmacokinetic and pharmacodynamic properties of drug molecules. For example, the introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability.

A notable example of a structurally similar compound in medicinal chemistry is F15599, a selective 5-HT1A serotonin (B10506) receptor agonist. nih.gov The full chemical name for a radiolabeled version of this compound is 3-Chloro-4-[18F]fluorophenyl-(4-fluoro-4-[[(5-methyl-pyrimidin-2-ylmethyl)-amino]-methyl]-piperidin-1-yl)methanone. nih.gov This complex molecule contains a chloro-fluorophenyl ketone moiety, underscoring the relevance of this substitution pattern in the development of central nervous system agents. The synthesis of such complex pharmaceutical agents often involves the coupling of a substituted benzophenone intermediate with other heterocyclic systems.

Pharmaceutical Intermediate Analogue Therapeutic Target Significance of Substituted Benzophenone Core
F155995-HT1A Serotonin ReceptorThe chloro-fluorophenyl ketone structure is a key component of this selective agonist, which has been evaluated as a PET probe for studying neuropsychiatric disorders. nih.gov

Intermediates in Agrochemical Synthesis

In the field of agrochemicals, substituted benzophenones serve as crucial intermediates for the synthesis of pesticides, including fungicides, herbicides, and insecticides. The presence of halogens in these molecules can significantly influence their biological activity and environmental persistence.

A pertinent example is the fungicide Dimethomorph, for which (3-Chlorophenyl)-(3,4-dimethoxyphenyl)methanone is a key synthetic intermediate. nbinno.com This benzophenone derivative, while not an exact match, shares the characteristic of a chlorinated phenyl ring, which is a common feature in many agrochemicals. The synthesis of Dimethomorph relies on the reactivity of this intermediate to build the final, more complex fungicidal molecule. nbinno.com The structural features of this compound suggest its potential as a precursor for novel agrochemicals, where the combination of chloro, fluoro, and methyl groups could be tailored to achieve desired efficacy and selectivity. The development of new pesticides often involves the exploration of various substitution patterns on aromatic rings to optimize biological activity against target pests while minimizing effects on non-target organisms. nih.gov

Agrochemical Intermediate Analogue Resulting Agrochemical Class Significance of Substituted Benzophenone Core
(3-Chlorophenyl)-(3,4-dimethoxyphenyl)methanoneDimethomorphFungicideThis intermediate provides the necessary chemical scaffold for the synthesis of a highly effective fungicide used in agriculture. nbinno.com

Synthesis of Polyketone Polymers

Probes in Biochemical and Enzymatic Studies

The benzophenone moiety is a well-established photophore used in the design of photoaffinity labels. These chemical probes are invaluable tools in chemical biology for identifying and characterizing protein-ligand interactions. Upon activation with UV light, the benzophenone group forms a reactive triplet species that can covalently crosslink to nearby amino acid residues, allowing for the identification of binding partners.

Investigation of Enzyme Activities

Benzophenone-containing probes can be designed to target the active site of specific enzymes, providing a means to study their function and identify inhibitors. nih.gov These probes typically consist of a benzophenone photophore, a linker, and a targeting moiety that directs the probe to the enzyme of interest. nih.govnih.gov The specific substitutions on the benzophenone rings can influence the photochemical properties of the probe.

The aforementioned PET probe, [18F]F15599, which contains a 3-chloro-4-fluorophenyl ketone core, exemplifies the use of such substituted benzophenones in biochemical studies. nih.gov While this probe is primarily used for in vivo imaging of the 5-HT1A receptor, the principle of its design—a substituted benzophenone core linked to a targeting structure—is directly applicable to the development of probes for enzymatic studies. nih.gov By replacing the receptor-targeting portion of the molecule with a substrate or inhibitor analogue for a specific enzyme, probes based on the this compound scaffold could be synthesized. Such probes would enable researchers to investigate enzyme-substrate interactions, map active sites, and screen for novel enzyme inhibitors. nih.govspringernature.com The design of these probes often involves synthesizing bifunctional derivatives that may also include a reporter tag, such as biotin (B1667282) or a fluorescent dye, to facilitate the detection and isolation of the crosslinked enzyme. nih.govresearchgate.net

Probe Type Application Role of Benzophenone Core Potential of this compound
Photoaffinity LabelsIdentification of protein-ligand interactionsCovalent crosslinking to target proteins upon UV activation. nih.govspringernature.comThe substituted core could be incorporated into probes to study enzyme active sites and identify novel inhibitors.
PET ProbesIn vivo imaging of receptors and enzymesThe benzophenone derivative is labeled with a positron-emitting isotope for detection. nih.govThe core structure is present in a known PET probe, indicating its suitability for designing similar imaging agents for enzymatic targets.

Protein Interaction Studies

There is no available research in the current scientific literature detailing the use of this compound for protein interaction studies. While benzophenone-based photoprobes are sometimes utilized in photoaffinity labeling to study protein-ligand interactions, no such application has been documented specifically for this compound.

Photochemical Applications

Information regarding the specific photochemical applications of this compound is not detailed in existing research. The general photochemical properties of the benzophenone scaffold suggest it may exhibit photosensitivity, but dedicated studies on this particular substituted variant are absent.

Photoinitiator in Polymerization Reactions

Although many benzophenone derivatives serve as Type II photoinitiators, initiating polymerization by abstracting a hydrogen atom from a synergist upon UV excitation, there is no specific data confirming the efficacy or use of this compound in this capacity. Performance data, such as initiation rates, curing depths, and reactivity with common monomers and synergists, has not been published.

Photostabilization of Polymeric Materials

Similarly, while the UV-absorbing characteristics of the benzophenone structure are fundamental to their role as photostabilizers in polymers, no studies have been found that evaluate the effectiveness of this compound in preventing the photodegradation of polymeric materials. Data on its ability to dissipate absorbed UV energy and improve the durability of polymers is not available.

Structure Activity Relationship Studies and Derivatization Strategies

Influence of Halogenation on Reactivity and Electronic Properties

Electronegativity and atomic size are critical determinants of a halogen's influence on an aromatic system. researchgate.net As one moves down the halogen group, electronegativity decreases while atomic size and the number of inner electron shells increase. researchgate.netgoogle.com Fluorine is the most electronegative element, and its small size allows for effective orbital overlap, though its electron affinity is anomalously lower than chlorine's due to electron-electron repulsion in its compact valence shell. researchgate.netgoogle.com

The carbon-halogen bond is polarized, with the carbon atom bearing a partial positive charge and the halogen a partial negative charge. nih.gov The bond length increases from C-F to C-I as the halogen atom's size increases. nih.gov In 4-Chloro-3'-fluoro-4'-methylbenzophenone, the highly electronegative fluorine atom exerts a stronger inductive electron-withdrawing effect compared to the chlorine atom. google.com This difference in electron withdrawal impacts the electron density of the respective aromatic rings, influencing their susceptibility to chemical reactions. The atomic size also plays a role in steric interactions, which can affect the molecule's conformation and its ability to interact with biological targets. nih.gov

HalogenAtomic Radius (pm)Electronegativity (Pauling Scale)Van der Waals Radius (pm)
Fluorine (F)503.98147
Chlorine (Cl)1003.16175
Bromine (Br)1142.96185
Iodine (I)1332.66198

Effects of Methyl and Other Alkyl Substituents

Alkyl groups, such as the methyl group in this compound, are generally considered electron-donating groups. acs.org This property arises from both inductive effects and hyperconjugation. The sp³ hybridized carbon of the alkyl group is less electronegative than the sp² hybridized carbons of the aromatic ring, leading to a slight push of electron density into the ring. acs.org This electron-donating nature activates the aromatic ring, making it more reactive toward electrophilic substitution than an unsubstituted benzene (B151609) ring. elsevierpure.comrsc.org

The methyl substituent provides both steric and electronic contributions to the molecule's properties.

Electronic Contributions: As an electron-donating group, the methyl group increases the electron density on the aromatic ring to which it is attached. acs.org This activation effect influences the reactivity of that specific ring and directs incoming electrophiles to the ortho and para positions relative to the methyl group. elsevierpure.com

Steric Contributions: The physical size of the methyl group exerts a steric effect, which can influence the conformation of the molecule. rsc.org In benzophenones, the two aryl rings are twisted out of plane with respect to each other to minimize steric hindrance. The size of substituents, particularly at the ortho positions, can significantly impact this dihedral angle. Increased steric bulk can hinder attack at the adjacent ortho position, favoring substitution at the para position. rsc.org This steric hindrance is a critical factor in determining the regioselectivity of reactions and the molecule's ability to fit into a specific binding pocket of a biological target.

Systematic Derivatization for Targeted Applications

The benzophenone (B1666685) scaffold is a versatile template for designing molecules with specific functions, particularly in medicinal chemistry. nih.govrsc.org Systematic derivatization involves making targeted modifications to the core structure and observing the effects on biological activity, a process central to establishing structure-activity relationships (SAR). elsevierpure.com This approach has been used to develop benzophenone derivatives for various therapeutic targets.

Anti-HIV Agents: Extensive SAR studies on benzophenone templates have led to the discovery of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov Modifications to the substitution patterns on the phenyl rings resulted in compounds with high potency against both wild-type and drug-resistant strains of HIV. nih.gov

Anti-inflammatory Agents: Benzophenone derivatives have been developed as anti-inflammatory agents. nih.gov For instance, ketoprofen (B1673614) is a well-known nonsteroidal anti-inflammatory drug (NSAID) with a benzophenone structure. SAR studies have explored how different substituents, such as chloro moieties, can enhance anti-inflammatory activity. nih.gov

P-glycoprotein (P-gp) Inhibitors: A series of benzophenone derivatives have been synthesized and tested as inhibitors of the P-gp efflux pump, which is implicated in multidrug resistance in cancer. By systematically varying the substituents, researchers can optimize the molecule's ability to interact with and block the transporter.

Photodynamic Therapy (PDT): The benzophenone core can be utilized to design photosensitizers for PDT. By adding specific functional groups, such as positively charged methylpyridinium, molecules can be targeted to specific cellular organelles like mitochondria. Upon light activation, these derivatives generate reactive oxygen species (ROS) to induce cell death.

Surface Modification: Benzophenone and its derivatives are used as photoinitiators to modify surfaces for biomedical applications. acs.org Under UV light, the benzophenone group can abstract a hydrogen atom, creating a radical that allows for the grafting of polymers or other molecules onto a substrate, altering its surface properties to, for example, reduce protein adhesion. nih.govacs.org

Comparative Analysis with Related Benzophenone Derivatives

The properties of this compound can be better understood by comparing it to other benzophenone derivatives. The nature and position of substituents dramatically alter the molecule's conformation, electronic properties, and ultimately, its function.

For example, the twist angle between the two aryl rings is a key conformational feature of benzophenones. In unsubstituted benzophenone, this angle is around 54-65 degrees, depending on the crystal form. Introducing substituents can drastically change this angle. For instance, 4-Chloro-4'-hydroxybenzophenone (B194592) has a ring twist of 64.66°, while the bulky 2-amino-2',5-dichlorobenzophenone (B23164) has a large twist of 83.72°. Conversely, 2,2'-dihydroxy-4,4'-dimethoxybenzophenone, which can form intramolecular hydrogen bonds, exhibits a much smaller twist angle of 37.85°. The specific substitution pattern of this compound, with substituents at the meta and para positions, would be expected to produce a moderate twist angle influenced by a balance of steric and electronic factors.

In medicinal chemistry, even small changes can lead to significant differences in activity. The development of anti-inflammatory benzophenones found that a chloro group at the meta position resulted in highly effective compounds. nih.gov In the search for anti-HIV agents, the addition of various groups to the benzophenone core was explored to optimize interactions with the reverse transcriptase enzyme. nih.gov This comparative approach is essential for rational drug design, allowing chemists to fine-tune a molecule's properties for a specific biological target.

CompoundKey Structural FeaturesNoted Property/Application
BenzophenoneUnsubstituted core structureUV blocker, photoinitiator acs.org
KetoprofenPropionic acid group at the meta positionAnti-inflammatory (NSAID)
4-Aminobenzophenone derivativesAmino group at the para positionPotent anti-inflammatory effects nih.gov
HydroxybenzophenonesOne or more hydroxyl groupsCommon in natural products, UV absorbers nih.gov
This compoundMulti-halogen and alkyl substitutionCombines electron-withdrawing and donating groups, creating a complex electronic profile for potential specialized applications.

Isomeric Effects (e.g., meta vs. para substitution)

The positioning of substituents on the benzophenone scaffold is a key determinant of biological activity. Studies on various series of benzophenone derivatives have consistently shown that isomeric changes can lead to significant differences in efficacy and selectivity.

In the context of this compound, the chlorine atom is in the para position of one phenyl ring, while the fluorine and methyl groups are in the meta and para positions, respectively, of the other ring. Research on related benzophenone compounds has provided insights into the importance of these positional choices.

For instance, in a study of benzophenone derivatives targeting the histamine (B1213489) H3 receptor, it was observed that para-substituted compounds were generally the most potent. acs.org Their corresponding ortho and meta analogs exhibited weaker affinity, with the meta isomers being slightly more active than the ortho isomers. acs.org This suggests that the para position allows for optimal interaction with the target's binding site.

Another study investigating the photochemical properties of 3-methylbenzophenone (B1359932) and 4-methylbenzophenone (B132839) revealed differences in their reactivity in acidic aqueous solutions. While both isomers behaved similarly to the parent benzophenone in organic solvents, 3-methylbenzophenone (a meta-isomer) underwent an unusual acid-catalyzed proton exchange reaction, which was not observed for the 4-methylbenzophenone (para-isomer). nih.gov This highlights that the substituent position can influence the chemical behavior of the molecule, which could translate to differences in biological activity and metabolic stability.

The following interactive table summarizes the general trends observed for isomeric substitution in benzophenone derivatives based on available literature.

Substituent PositionGeneral Effect on Biological ActivityReference
Para Often associated with higher potency in receptor binding assays. acs.org acs.org
Meta Generally exhibits intermediate or lower activity compared to para isomers. acs.org Can lead to different chemical reactivity compared to para isomers. nih.gov acs.orgnih.gov
Ortho Typically shows the lowest activity, potentially due to steric hindrance. acs.org acs.org

These findings underscore the importance of the para-chloro and para'-methyl substitutions in this compound for potential biological activity. The meta placement of the fluorine atom might serve to modulate the electronic properties of its phenyl ring without causing significant steric hindrance.

Comparison of Different Halogen Substituents (Cl, F, Br)

Halogens are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. The choice of halogen (fluorine, chlorine, or bromine) can have a profound impact on the potency and selectivity of a compound.

In the structure of this compound, both chlorine and fluorine atoms are present. The differential effects of these halogens, as well as bromine, have been explored in various studies on benzophenone and related diaryl structures.

A study on halophenol derivatives as protein tyrosine kinase inhibitors demonstrated that the nature and position of the halogen substituent significantly influenced their inhibitory activity. For example, a diphenylmethane (B89790) derivative with a meta-chloro substituent showed notable activity. In the same series, bromophenols with a single bromo substituent were more active than those with two bromo atoms on the same phenyl ring, suggesting that the degree of halogenation is also a critical factor.

Furthermore, research on chlorinated benzophenone derivatives isolated from a marine-derived fungus revealed that these compounds exhibited antibacterial and cytotoxic activities. This highlights the potential of chlorinated benzophenones as a scaffold for developing bioactive agents.

The following interactive table provides a comparative overview of the general effects of different halogen substituents on the biological activity of aromatic compounds.

HalogenElectronegativityVan der Waals Radius (Å)General Impact on Biological Activity
Fluorine (F) 3.981.47Can enhance binding affinity, improve metabolic stability, and alter pKa. Its small size minimizes steric clashes.
Chlorine (Cl) 3.161.75Often increases lipophilicity, which can improve membrane permeability. Can participate in halogen bonding. acs.org
Bromine (Br) 2.961.85Further increases lipophilicity. It is a good halogen bond donor, which can contribute to target binding.

The presence of both a chloro and a fluoro group in this compound suggests a strategic combination of their properties. The chlorine atom at the 4-position may enhance lipophilicity and facilitate membrane transport, while the fluorine atom at the 3'-position can modulate the electronic environment of the second phenyl ring, potentially influencing target recognition and metabolic pathways.

Analogous Compounds with Varied Alkyl Groups

The alkyl substituent, in this case, the 4'-methyl group, also plays a crucial role in determining the biological profile of this compound. The size and nature of the alkyl group can affect the compound's lipophilicity, steric interactions with the target, and metabolic stability.

While direct SAR studies on this compound with varied alkyl groups are not extensively available, research on other substituted benzophenones and related structures provides valuable insights. For instance, in the development of P-glycoprotein inhibitors based on a benzophenone scaffold, the nature of the N-alkyl substituent was found to be important. A derivative with an N-propyl group was among the smaller ligands that showed higher efficiency. univie.ac.at

In a different context, a study on the adipogenic effects of parabens (p-hydroxybenzoic acid esters) demonstrated a clear trend related to the length of the alkyl chain. The potency of these compounds in promoting adipocyte differentiation increased with the length of the linear alkyl chain, following the order: methyl < ethyl < propyl < butyl. science.gov Although parabens are structurally different from benzophenones, this finding illustrates a common principle in medicinal chemistry where increasing alkyl chain length can enhance lipophilicity and, consequently, biological activity up to a certain point (the "cut-off effect").

The following interactive table summarizes the potential effects of varying the alkyl group at the 4'-position of the benzophenone scaffold, based on general medicinal chemistry principles and findings from related compound series.

Alkyl GroupLipophilicity (logP contribution)Steric BulkPotential Impact on Activity
Methyl (-CH₃) +0.5SmallProvides a balance of increased lipophilicity without significant steric hindrance.
Ethyl (-CH₂CH₃) +1.0ModerateIncreases lipophilicity, which may enhance membrane permeability and binding affinity.
Propyl (-CH₂CH₂CH₃) +1.5Moderate-LargeFurther increases lipophilicity; potential for improved activity, but may approach a size limit for some binding pockets. univie.ac.at
Isopropyl (-CH(CH₃)₂) +1.3LargeIntroduces branching, which can increase metabolic stability but may also introduce steric clashes.
tert-Butyl (-C(CH₃)₃) +1.8Very LargeSignificantly increases steric bulk, which could negatively impact binding to the target.

For this compound, the methyl group likely contributes to a favorable balance of lipophilicity and size, allowing for effective interaction with its biological target. Replacing the methyl group with larger alkyl substituents, such as ethyl or propyl, could potentially enhance activity by increasing lipophilicity, provided the binding pocket can accommodate the increased size. However, bulkier groups like isopropyl or tert-butyl might be detrimental to activity due to steric hindrance.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of benzophenones often relies on Friedel-Crafts acylation, which can involve stoichiometric amounts of Lewis acids like aluminum chloride and halogenated solvents, posing environmental and waste-disposal challenges. shimadzu.commt.com Future research must prioritize the development of greener, more efficient, and scalable synthetic methodologies.

Key areas for exploration include:

Green Catalysis: Investigating solid acid catalysts such as sulfated zirconia or recyclable catalysts like bismuth triflate can lead to more environmentally benign processes. shimadzu.comresearchgate.net These catalysts can replace traditional Lewis acids, offering benefits like high selectivity, reduced waste, and easier separation from the reaction mixture. researchgate.net Another promising metal- and halogen-free methodology involves using methanesulfonic anhydride, which promotes acylation with minimal and biodegradable waste streams. magritek.combruker.com

Continuous Flow Synthesis: Transitioning from batch processing to continuous flow manufacturing offers significant advantages in safety, efficiency, and scalability. mt.comgoogle.com A future research direction would be to develop a continuous flow process for the synthesis of 4-Chloro-3'-fluoro-4'-methylbenzophenone, potentially utilizing eco-friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). mt.comrsc.org This approach allows for precise control over reaction parameters, leading to higher yields and purity. google.com

C-H Bond Activation: A frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. mt.com Research into transition-metal-catalyzed C-H activation could provide a novel and highly atom-economical route to this compound, bypassing the need for pre-functionalized starting materials and thus shortening the synthetic sequence. americanpharmaceuticalreview.combeilstein-journals.org

Table 1: Comparison of Potential Synthetic Routes

Method Catalyst/Reagent Advantages Future Research Goal for this compound
Green Friedel-Crafts Sulfated Zirconia, Bismuth Triflate Environmentally friendly, reusable catalyst, reduced waste. shimadzu.comresearchgate.net Optimize catalyst loading and reaction conditions for maximum yield and selectivity.
Continuous Flow Grignard Reagents, Acyl Chlorides Enhanced safety, scalability, high productivity, precise control. mt.comrsc.org Develop a robust, scalable flow process using a green solvent like 2-MeTHF.

| C-H Activation | Transition Metal Complexes (e.g., Pd, Ir) | High atom economy, reduced synthetic steps, novel disconnections. mt.comamericanpharmaceuticalreview.com | Identify a suitable catalyst system for the direct coupling of the substituted aromatic rings. |

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

A deeper understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is crucial for process optimization and control. The application of Process Analytical Technology (PAT) offers a framework for designing, analyzing, and controlling manufacturing through real-time measurements. researchgate.netmt.com Future work should integrate advanced, in-situ analytical techniques for monitoring the synthesis of this compound.

In-situ FTIR and Raman Spectroscopy: Technologies like ReactIR (in-situ Fourier Transform Infrared) allow for the real-time tracking of reactants, intermediates, and products throughout a chemical reaction without sample extraction. rsc.orgresearchgate.net Applying this to the synthesis would provide invaluable data on reaction kinetics and mechanism, enabling rapid optimization. rsc.org

Real-Time NMR Spectroscopy: Benchtop Nuclear Magnetic Resonance (NMR) spectroscopy adapted for flow chemistry setups can provide real-time structural information and quantitative data on reaction progress. bruker.comresearchgate.net Given the presence of fluorine in the target molecule, ¹⁹F NMR monitoring could be a particularly powerful tool for optimizing the synthesis of fluorinated products. bruker.com

Mass Spectrometry: Direct ionization mass spectrometry techniques, such as Probe Electrospray Ionization (PESI), can monitor changes in molecular weight information in real-time, offering a rapid method to track reaction progression without chromatographic separation. mt.com

The integration of these PAT tools would facilitate a Quality by Design (QbD) approach, ensuring that the final product's quality is built into the process from the start. researchgate.net

Integration with Machine Learning and AI for Predictive Chemistry

The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) is rapidly accelerating the pace of discovery. acs.org These computational tools can be leveraged to predict properties, optimize reactions, and even discover entirely new synthetic pathways for this compound.

Reaction Optimization: ML algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to identify optimal conditions with a minimal number of experiments. youtube.comnih.gov This approach could significantly reduce the development time for a high-yield synthesis of the target molecule.

Property Prediction: AI models can be trained on large datasets of known molecules to predict the physicochemical, electronic, and even biological properties of new compounds. Such models could forecast the characteristics of this compound, such as its absorption spectrum, solubility, and potential as a photoinitiator, guiding its development for specific applications.

Retrosynthesis and Pathway Discovery: AI-powered retrosynthesis tools can propose novel and potentially more efficient synthetic routes to a target molecule. youtube.com Applying these tools could uncover non-intuitive pathways to this compound that are more sustainable or cost-effective than traditional methods.

Table 2: Potential AI and Machine Learning Applications

Application Area AI/ML Tool Objective Potential Impact
Reaction Optimization Bayesian Optimization, Reinforcement Learning Identify optimal reaction conditions (yield, selectivity) with minimal experimentation. youtube.comnih.gov Accelerated process development, reduced material waste.
Property Prediction Quantitative Structure-Property Relationship (QSPR) models Predict photophysical properties, material characteristics, or biological activity. Guide the design of advanced materials or bioactive compounds.

| Synthesis Planning | Retrosynthesis Algorithms | Discover novel, efficient, and sustainable synthetic routes. youtube.com | Innovation in chemical synthesis, potential for IP generation. |

Exploration of New Catalytic Systems for Chemical Transformations

Catalysis is central to modern chemistry, and future research should explore novel catalytic systems both for the synthesis of this compound and for its potential use in other chemical transformations.

Photocatalysis: Benzophenone (B1666685) and its derivatives are well-known photosensitizers. An exciting research direction would be to investigate this compound itself as a photocatalyst. The specific electronic properties conferred by the chloro, fluoro, and methyl substituents could modulate its photophysical behavior, potentially enabling novel visible-light-driven reactions.

Biocatalysis: The use of enzymes or whole-cell systems offers a green and highly selective approach to chemical synthesis. Research into biocatalytic methods could lead to the enantioselective reduction of the ketone to a chiral alcohol, a valuable building block for pharmaceuticals. Enzymes like ketoreductases could be employed to produce single-enantiomer products under mild, aqueous conditions.

Novel Metal Catalysis: Beyond traditional Friedel-Crafts catalysts, modern cross-coupling reactions offer alternative routes. For example, palladium-catalyzed carbonylative reactions or Fukuyama coupling could be explored for the synthesis of unsymmetrical diaryl ketones like the title compound. beilstein-journals.org

Design and Synthesis of Advanced Materials

The unique combination of halogen substituents and a photosensitive ketone core makes this compound a promising candidate for incorporation into advanced materials.

High-Performance Polymers: Fluorinated benzophenones are key starting materials in the manufacture of Polyaryletherketones (PAEKs), a family of high-performance thermoplastics known for their exceptional thermal stability and mechanical strength. Future research could focus on synthesizing novel PAEKs using this compound as a monomer to tune properties like solubility, processability, and dielectric constant.

Photoinitiators for 3D Printing: Benzophenone derivatives are widely used as Type II photoinitiators for free radical photopolymerization, a technology central to UV curing and 3D printing. researchgate.net The specific substitution pattern on this compound could influence its light absorption properties and reactivity, potentially leading to more efficient photoinitiating systems for LED-based 3D printers. researchgate.net

Advanced Coatings and Films: The incorporation of benzophenone moieties into polymers can create materials with desirable surface properties. For instance, a perfluoropolyether-benzophenone has been developed as a highly durable, anti-reflection, and anti-contamination coating. The fluorine and chlorine atoms in the target molecule could be exploited to create polymers with low surface energy and high durability for advanced coating applications.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-Chloro-3'-fluoro-4'-methylbenzophenone, and how can reaction conditions be optimized?

  • Methodology : Friedel-Crafts acylation is a common approach for benzophenone derivatives. For example, a similar compound, (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone, was synthesized using anhydrous AlCl₃ as a catalyst in dry nitrobenzene at 80–90°C, followed by recrystallization from ethanol .
  • Optimization Tips :

  • Catalyst : Use Lewis acids like AlCl₃ or FeCl₃ to enhance electrophilic substitution.
  • Solvent : Polar aprotic solvents (e.g., nitrobenzene) improve reaction efficiency.
  • Purification : Steam distillation removes volatile byproducts; recrystallization ensures purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Methods :

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1650 cm⁻¹) and substituent-specific bands (e.g., C-F at ~1100 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves aromatic proton environments and substituent positions.
  • X-ray Diffraction (XRD) : Determines crystal packing and torsion angles (e.g., mean plane angle of 57.45° between phenyl rings in a related benzophenone) .
    • Supplementary Data : High-resolution mass spectrometry (HRMS) confirms molecular weight.

Q. How can solubility and stability be assessed for this compound under laboratory conditions?

  • Solubility Testing : Use a graded solvent series (e.g., ethanol, DMSO, hexane) to determine polarity-driven solubility.
  • Stability Protocols :

  • Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or photodegradation.
  • Monitor stability via periodic HPLC analysis under accelerated conditions (40°C/75% RH) .

Advanced Research Questions

Q. How do chloro and fluoro substituents influence the electronic properties and reactivity of this benzophenone derivative?

  • Electronic Effects :

  • Chloro : Electron-withdrawing, enhances electrophilicity of the carbonyl group.
  • Fluoro : Polar covalent bonding alters aromatic ring electron density, affecting regioselectivity in further substitutions.
    • Methodology :
  • Computational Analysis : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals.
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., methyl-substituted benzophenones with anti-fungal activity) .

Q. How can conflicting crystallographic data in polymorph screening be resolved?

  • Case Study : In (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone, intermolecular O–H⋯O hydrogen bonds stabilize the crystal lattice .
  • Strategies :

  • Temperature-Variable XRD : Identify polymorph transitions.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking, halogen bonds).

Q. What advanced analytical methods can resolve overlapping spectral peaks in complex mixtures containing this compound?

  • Hyphenated Techniques :

  • LC-MS/MS : Combines separation with mass detection to isolate and identify degradation products.
  • 2D NMR (e.g., COSY, NOESY) : Resolves overlapping aromatic signals in mixtures.
    • Reference Data : Cross-validate with IR and XRD databases (e.g., NIST Chemistry WebBook) .

Q. How should in vitro biological activity assays be designed to evaluate this compound’s potential pharmacological effects?

  • Assay Design :

  • Target Selection : Prioritize receptors/enzymes with known interactions with benzophenones (e.g., HIV-1 reverse transcriptase, inflammatory mediators) .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values.
  • Control Compounds : Include structurally similar benzophenones with documented activity (e.g., anti-fungal methyl-substituted analogs) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3'-fluoro-4'-methylbenzophenone
Reactant of Route 2
Reactant of Route 2
4-Chloro-3'-fluoro-4'-methylbenzophenone

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